4,5-dibromo-1H-pyrrole-2-carboxylic acid
Overview
Description
Mechanism of Action
Target of Action
The primary target of 4,5-dibromo-1H-pyrrole-2-carboxylic acid is E. coli DNA gyrase , a type II topoisomerase . DNA gyrase plays a crucial role in DNA replication by introducing negative supercoils (or relaxing positive supercoils) into the DNA molecule, thereby facilitating the unwinding of the DNA helix .
Mode of Action
This compound interacts with E. coli DNA gyrase, inhibiting its activity .
Biochemical Pathways
The inhibition of DNA gyrase by this compound affects the DNA supercoiling process, which is essential for DNA replication and transcription . This disruption can lead to the cessation of these processes, thereby inhibiting bacterial growth .
Pharmacokinetics
Factors such as its molecular weight (26889 g/mol ) and its solid physical form may influence its absorption, distribution, metabolism, and excretion in the body.
Result of Action
The inhibition of DNA gyrase by this compound leads to the disruption of DNA replication and transcription in bacteria, resulting in the inhibition of bacterial growth . This makes the compound a potential candidate for the development of new antibacterial drugs .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature, as it is recommended to be stored in an inert atmosphere at 2-8°C
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-dibromo-1H-pyrrole-2-carboxylic acid typically involves the bromination of pyrrole derivatives. One common method includes the bromination of 1H-pyrrole-2-carboxylic acid using bromine in the presence of a suitable solvent like acetic acid . The reaction is usually carried out at room temperature, and the product is purified through recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4,5-Dibromo-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove bromine atoms.
Common Reagents and Conditions:
Substitution: Common reagents include nucleophiles like amines or thiols, typically under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Products: Various substituted pyrrole derivatives.
Oxidation Products: Oxidized forms of the pyrrole ring.
Reduction Products: Debrominated pyrrole derivatives.
Scientific Research Applications
4,5-Dibromo-1H-pyrrole-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing novel therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials
Comparison with Similar Compounds
- 4,5-Dibromo-2-pyrrolic acid
- 5-Carboxy-2,3-dibromo-1H-pyrrole
- 4,5-Dibromo-N-phenyl-1H-pyrrole-2-carboxamide
Uniqueness: 4,5-Dibromo-1H-pyrrole-2-carboxylic acid stands out due to its specific bromination pattern, which imparts unique chemical properties and biological activities.
Properties
IUPAC Name |
4,5-dibromo-1H-pyrrole-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Br2NO2/c6-2-1-3(5(9)10)8-4(2)7/h1,8H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUROCNHARMFRKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=C1Br)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Br2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40188210 | |
Record name | 4,5-Dibromo-2-pyrrolic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40188210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34649-21-3 | |
Record name | 4,5-Dibromo-2-pyrrolic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034649213 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 34649-21-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=320005 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,5-Dibromo-2-pyrrolic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40188210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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